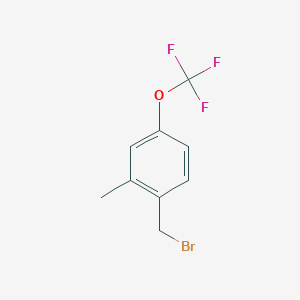
2-Methyl-4-(trifluoromethoxy)benzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide involves several key steps, including bromination, the use of lithium diisopropylamide (LDA) at low temperatures, and nucleophilic displacement reactions. A notable method involves the treatment of 1-bromo-2-(trifluoromethoxy)benzene with LDA to generate intermediates that can undergo further transformations to yield the desired compound (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(trifluoromethoxy)benzyl bromide is characterized by the presence of a trifluoromethoxy group, which significantly influences its reactivity and physical properties. The structure has been studied using various spectroscopic techniques, including NMR and X-ray crystallography, to understand its configuration and reactivity patterns.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitutions and transformations into different functional groups. Its reactivity with nucleophiles, such as tetrabutylammonium triphenyldifluorosilicate, allows for the synthesis of aliphatic trifluoromethyl ethers, demonstrating its versatility in organic synthesis (Marrec et al., 2010).
科学研究应用
Trifluoromethoxylation Reactions
"2-Methyl-4-(trifluoromethoxy)benzyl bromide" serves as a precursor in trifluoromethoxylation reactions, enabling the synthesis of aliphatic trifluoromethyl ethers. This is achieved through nucleophilic displacement of activated bromides, highlighting the compound's role in the direct introduction of the trifluoromethoxy group into organic substrates. Such reactions are pivotal for the development of new materials and pharmaceuticals due to the unique properties conferred by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability (Marrec et al., 2010).
Aryne Chemistry
In arynes chemistry, "2-Methyl-4-(trifluoromethoxy)benzyl bromide" is utilized to generate reactive intermediates for the synthesis of complex organic structures, such as naphthalenes and naphthols. These intermediates are crucial for the development of novel organic compounds with potential applications in drug development and material science (Schlosser & Castagnetti, 2001).
Synthesis of Benzyl Ethers and Esters
The compound is instrumental in the synthesis of benzyl ethers and esters, showcasing its utility in the preparation of diverse organic molecules. This includes the development of bench-stable pyridinium salts that facilitate the transformation of alcohols into benzyl ethers, demonstrating the compound's versatility in organic synthesis (Poon & Dudley, 2006).
Development of Organic Fluorine Compounds
"2-Methyl-4-(trifluoromethoxy)benzyl bromide" is also used in the development of organic fluorine compounds, which are increasingly important in pharmaceuticals, agrochemicals, and materials science. The introduction of the trifluoromethoxy group into organic molecules enhances their pharmacological and biological properties, making this compound crucial for the synthesis of new drugs and functional materials (Guo et al., 2017).
安全和危害
属性
IUPAC Name |
1-(bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-4-8(14-9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVAXDGCLDCEEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217503 |
Source


|
| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethoxy)benzyl bromide | |
CAS RN |
261951-95-5 |
Source


|
| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

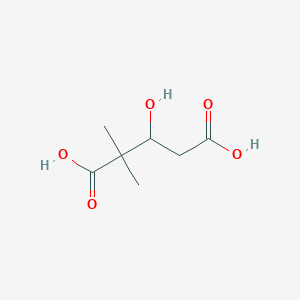
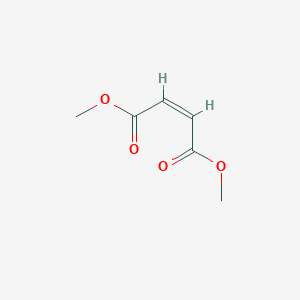
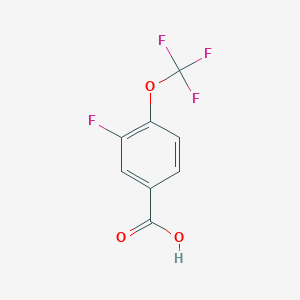




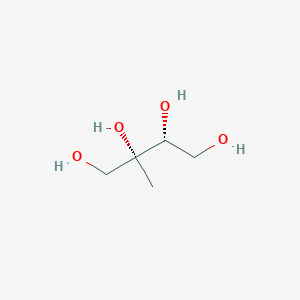


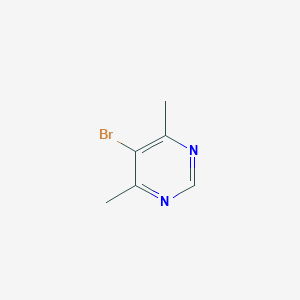
![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
